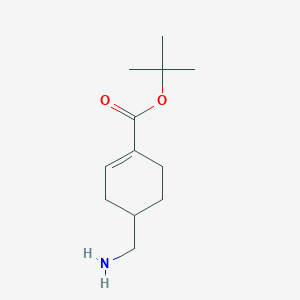

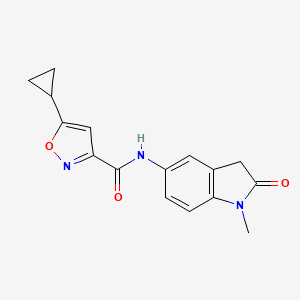

![molecular formula C24H19F2NO3S B2750476 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326942-25-9](/img/structure/B2750476.png)

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

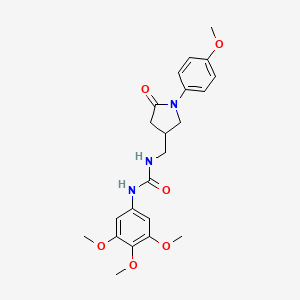

The compound “1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) at the 4-position . They are often used as building blocks in the synthesis of more complex molecules, particularly in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinolinone core, the introduction of the benzyl and dimethylphenylsulfonyl groups, and the incorporation of the fluorine atoms . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with additional functional groups attached at the 1, 3, 6, and 7 positions . The benzyl group at the 1-position and the dimethylphenylsulfonyl group at the 3-position would add complexity to the molecule, and the two fluorine atoms at the 6 and 7 positions would likely influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the quinolinone core could potentially undergo nucleophilic addition reactions . The presence of the sulfonyl group could also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and affect its polarity . The exact properties would need to be determined experimentally .Scientific Research Applications

Pharmaceuticals: Anticancer Agents

This compound has been explored for its potential as an anticancer agent. The sulfonyl and quinolinone groups are often found in molecules with biological activity, and modifications to these structures can lead to compounds with specific anticancer properties . Research into similar molecules has shown that they can inhibit the growth of cancer cells by interfering with cell signaling pathways.

Organic Synthesis: Imidazole Derivatives

In the field of organic chemistry, this compound could be used as a precursor for the synthesis of imidazole derivatives . Imidazoles are a class of heterocycles commonly found in biologically active molecules, and the ability to synthesize them efficiently is of great interest for developing new pharmaceuticals and agrochemicals.

Antioxidant Research

The structural motif of this compound suggests it could be a candidate for antioxidant research. Antioxidants are crucial in protecting cells from oxidative stress, and compounds with sulfonyl groups have been shown to possess antioxidant properties . This could lead to the development of new treatments for diseases caused by oxidative damage.

Material Science: Corrosion Inhibition

Compounds with benzyl and sulfonyl groups have been studied as corrosion inhibitors for metals . This application is vital in industrial settings where metal components are exposed to corrosive environments. The compound could form a protective layer on metal surfaces, preventing or slowing down corrosion.

Catalysis: Synthesis of Functional Materials

The unique structure of this compound makes it a potential catalyst or a component in catalyst design, particularly in the synthesis of functional materials . Catalysts are essential in chemical reactions to increase efficiency and selectivity, and new catalysts can lead to more sustainable and cost-effective processes.

Biological Studies: Enzyme Inhibition

Due to the presence of the difluoroquinolinone moiety, this compound could be investigated for enzyme inhibition . Enzyme inhibitors are used to study enzyme function and regulation, and they can also serve as lead compounds for the development of drugs targeting specific enzymes.

Chemical Sensors: Detection of Ions or Molecules

The electronic properties of the quinolinone and sulfonyl groups could be harnessed to develop chemical sensors . These sensors could detect specific ions or molecules, which is useful in environmental monitoring, medical diagnostics, and industrial process control.

Photodynamic Therapy: Photosensitizers

Lastly, the compound’s structure indicates potential use as a photosensitizer in photodynamic therapy . This therapy is a treatment for certain types of cancer and involves the activation of a photosensitizer by light to produce reactive oxygen species that kill cancer cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3S/c1-15-8-9-18(10-16(15)2)31(29,30)23-14-27(13-17-6-4-3-5-7-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUBNGPTXNOMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

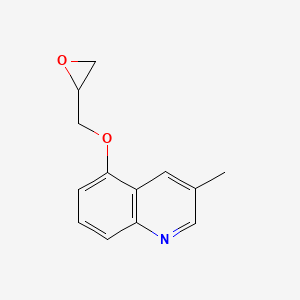

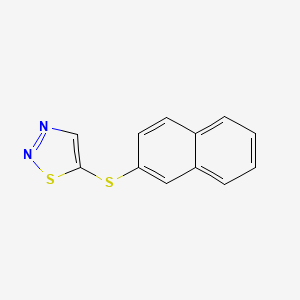

![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)

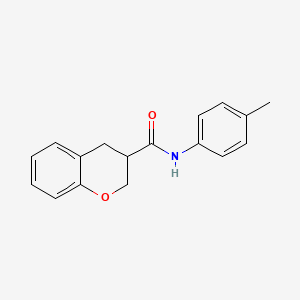

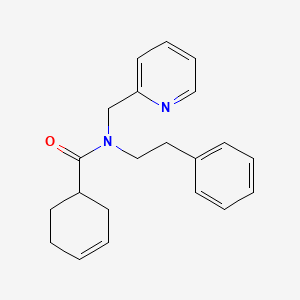

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

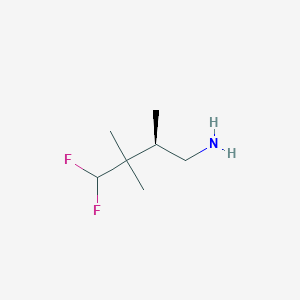

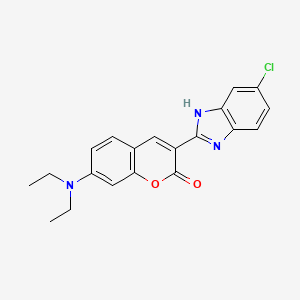

![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)